3-Phenyl-benzo[c]isoxazole-5-carboxylic acid
Overview
Description
3-Phenyl-benzo[c]isoxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 g/mol . This compound features a benzene ring fused to an isoxazole ring, with a phenyl group at the 3-position and a carboxylic acid group at the 5-position. Isoxazole derivatives are known for their diverse biological activities and are commonly used in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid, can be achieved through various methods. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also available .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs scalable and eco-friendly synthetic routes. For example, the condensation of β-keto esters with hydroxylamine in the presence of alkali is a widely used method . This approach allows for the efficient synthesis of various isoxazole derivatives, including this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Phenyl-benzo[c]isoxazole-5-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with various enzymes and receptors, leading to its biological effects . For example, the compound may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.
Comparison with Similar Compounds
Sulfamethoxazole: An antibiotic with an isoxazole ring.
Muscimol: A GABAA receptor agonist with an isoxazole ring.
Ibotenic Acid: A neurotoxin with an isoxazole ring.
Parecoxib: A COX-2 inhibitor with an isoxazole ring.
Leflunomide: An immunosuppressant with an isoxazole ring.
Uniqueness: 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-phenyl-2,1-benzoxazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-14(17)10-6-7-12-11(8-10)13(18-15-12)9-4-2-1-3-5-9/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBDBXYYQHUKAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349385 | |
Record name | 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39695-71-1 | |
Record name | 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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